

In-House Preparation of Sodium Triacetoxyborohydride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Triacetoxyborohydride**

Cat. No.: **B8407120**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview for the in-house preparation of sodium **triacetoxyborohydride** (STAB), a versatile and selective reducing agent crucial in contemporary organic synthesis, particularly for reductive amination reactions. While commercially available, in-house synthesis offers a cost-effective and readily accessible supply for research and development purposes. This document outlines detailed experimental protocols, quantitative data, reaction pathways, and essential safety considerations to ensure the safe and efficient laboratory-scale production of high-quality STAB.

Introduction

Sodium **triacetoxyborohydride**, with the chemical formula $\text{Na}(\text{CH}_3\text{COO})_3\text{BH}$, is a mild hydride reagent renowned for its high selectivity. Unlike more powerful reducing agents, STAB is particularly effective for the reductive amination of aldehydes and ketones. Its principal advantage lies in its ability to rapidly reduce the intermediate iminium ion in mildly acidic conditions, minimizing the formation of alcohol byproducts and enabling one-pot reductive amination procedures. The synthesis of STAB is achieved through the controlled reaction of sodium borohydride with three equivalents of acetic acid.

Synthesis Protocols

The laboratory preparation of sodium **triacetoxyborohydride** involves the protonolysis of sodium borohydride with acetic acid. This can be performed to isolate the reagent as a solid for

storage or generated in situ for immediate use. The most common method involves the reaction in an anhydrous aprotic solvent.

Experimental Protocol: Synthesis in Anhydrous Aprotic Solvents

This procedure details the preparation and isolation of solid STAB, which can be stored under inert conditions for future applications. Anhydrous solvents such as 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM) are commonly employed.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Apparatus Setup: A flame-dried, three-necked round-bottom flask should be assembled with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet connected to a bubbler to maintain a positive pressure of inert gas throughout the reaction.[\[1\]](#)

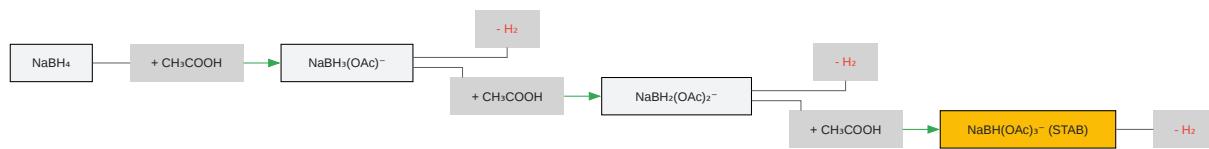
Procedure:

- Charge the flask with sodium borohydride (1.0 equivalent).
- Add the chosen anhydrous solvent (e.g., 1,2-dichloroethane or tetrahydrofuran) to create a suspension.[\[1\]](#)
- Cool the stirred suspension to 0 °C using an ice-water bath.[\[1\]](#)
- Add glacial acetic acid (3.0 equivalents) to the dropping funnel and add it dropwise to the cooled, stirred suspension over a period of 30-60 minutes. Caution: This reaction is exothermic and generates a significant volume of flammable hydrogen gas.[\[1\]](#) The internal temperature should be carefully monitored and maintained below 10 °C.
- After the complete addition of acetic acid, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Continue stirring for an additional 1-2 hours, or until the evolution of gas has ceased.[\[1\]](#)[\[4\]](#)
For reactions in dichloroethane, heating to 50°C for one hour after addition can help drive the reaction to completion.[\[4\]](#)
- The resulting white precipitate of sodium **triacetoxyborohydride** is then isolated by filtration under an inert atmosphere.

- The collected solid should be washed with fresh anhydrous solvent and subsequently dried under high vacuum to yield a fine white powder.[1][4]

Quantitative Data

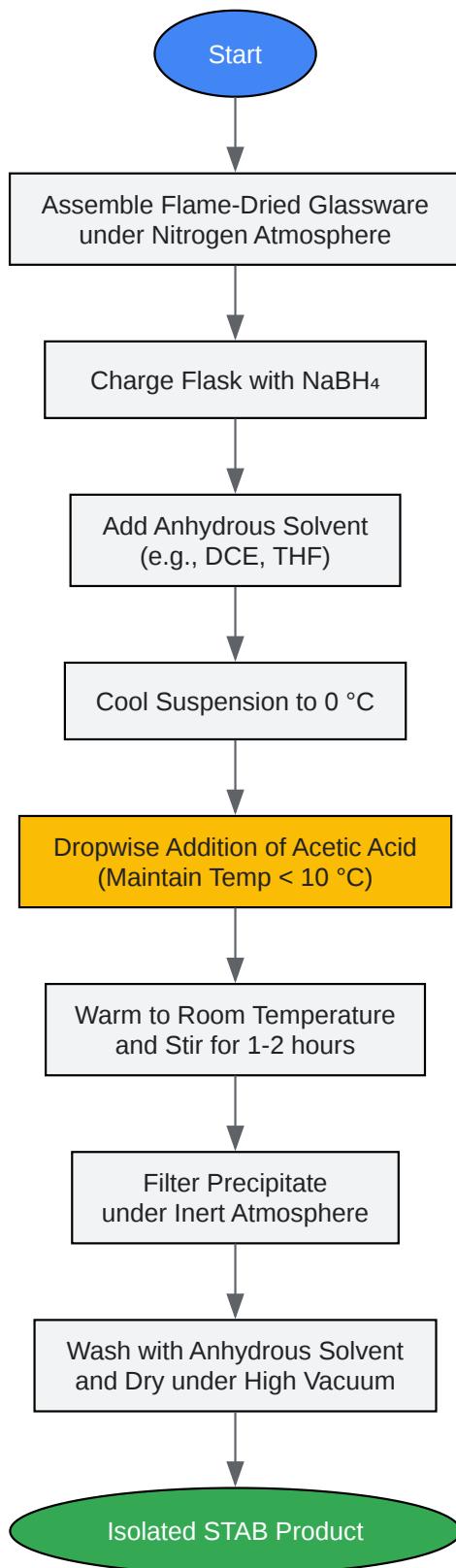
The yield and purity of in-house prepared STAB can be influenced by the choice of solvent and the reaction conditions. The following table summarizes typical data gathered from various experimental protocols.


Solvent	Reagent Ratio (NaBH ₄ :AcOH)	Typical Yield	Purity	References
1,2-Dichloroethane (DCE)	1 : 3	~95-100% (crude)	Typically used without further purification	[4]
Tetrahydrofuran (THF)	1 : 3	Good to high	Typically used without further purification	[1][5][6]
Dichloromethane (DCM)	1 : 3	Good to high	Typically used without further purification	[3][6]
Dimethyl Sulfoxide (DMSO)	1 : 3	Not isolated (in situ)	Contains SMAB, SDAB, and STAB	[7]

Note: Yields are often reported as quantitative based on the crude product after solvent removal, as further purification by recrystallization is challenging.[4] The potency of the prepared STAB can be assessed by quantitative NMR or titration methods.[7]

Reaction Mechanism and Experimental Workflow

The synthesis of sodium **triacetoxyborohydride** proceeds through a stepwise replacement of the hydride atoms of sodium borohydride with acetoxy groups. This sequential reaction leads to the formation of sodium monoacetoxyborohydride (SMAB) and sodium diacetoxyborohydride (SDAB) as intermediates.[7]


Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Stepwise formation of sodium **triacetoxyborohydride**.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General workflow for the in-house preparation of STAB.

Characterization

The purity and identity of the prepared sodium **triacetoxyborohydride** can be confirmed by various analytical techniques. STAB has been characterized by elemental analysis, IR, and ¹H, ¹³C, and ¹¹B NMR spectroscopy.[8] For in-process monitoring and quantification of STAB, as well as the intermediate species SMAB and SDAB, ¹H NMR is a particularly useful tool.[7]

Purification

Purification of sodium **triacetoxyborohydride** by recrystallization is generally challenging as it often precipitates as a fine powder or forms a paste upon solvent removal.[4] The standard procedure involves thorough washing of the filtered product with a dry, aprotic solvent followed by drying under high vacuum to remove residual solvent and acetic acid. For most applications in reductive amination, the material isolated directly from the reaction, after washing and drying, is of sufficient purity. It is important to note that purification methods established for sodium borohydride are not applicable to STAB.[9]

Safety and Handling

The in-house preparation of sodium **triacetoxyborohydride** requires strict adherence to safety protocols due to the nature of the reagents and the reaction itself.

- **Hydrogen Evolution:** The reaction of sodium borohydride with acetic acid produces large volumes of flammable hydrogen gas. The preparation must be conducted in a well-ventilated fume hood, away from any ignition sources.[10]
- **Exothermic Reaction:** The reaction is exothermic, and the temperature should be controlled, especially during the addition of acetic acid, to prevent a runaway reaction.[4]
- **Moisture Sensitivity:** Sodium **triacetoxyborohydride** is highly sensitive to moisture and will decompose upon contact with water.[2] All glassware must be thoroughly dried, and anhydrous solvents must be used. The final product should be stored in a tightly sealed container under an inert atmosphere.[11]
- **Personal Protective Equipment (PPE):** Appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.[11]

- Handling: Avoid inhalation of the powder and skin contact.[11] All transfers of the solid reagent should be performed under an inert atmosphere where possible.[8]

By following the detailed protocols and safety guidelines outlined in this document, researchers can safely and effectively prepare sodium **triacetoxylborohydride** in-house, providing a reliable source of this important reagent for their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Sodium Triacetoxylborohydride (STAB) [commonorganicchemistry.com]
- 3. rsc.org [rsc.org]
- 4. youtube.com [youtube.com]
- 5. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxylborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Sciencemadness Discussion Board - Sodium triacetoxylborohydride - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Elucidating the Critical Attributes of Sodium Triacetoxylborohydride to Tune Glycoconjugation via Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencemadness.org [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. aksci.com [aksci.com]
- To cite this document: BenchChem. [In-House Preparation of Sodium Triacetoxylborohydride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8407120#in-house-preparation-of-sodium-triacetoxylborohydride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com